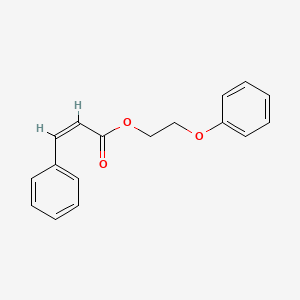
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is a complex organic compound characterized by the presence of nitro, keto, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and keto-enol tautomerization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, while the keto group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate involves interactions with various molecular targets and pathways:
Nitro Group: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Keto Group: The keto group can participate in hydrogen bonding and nucleophilic addition reactions, affecting enzyme activity and protein interactions.
Acetate Group: The acetate group can be hydrolyzed, releasing acetic acid and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-3-oxo-2-(3-oxobutyl)octyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)decyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)undecyl acetate
Uniqueness
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88238-98-6 |
|---|---|
Molekularformel |
C15H25NO6 |
Molekulargewicht |
315.36 g/mol |
IUPAC-Name |
[2-nitro-3-oxo-2-(3-oxobutyl)nonyl] acetate |
InChI |
InChI=1S/C15H25NO6/c1-4-5-6-7-8-14(19)15(16(20)21,10-9-12(2)17)11-22-13(3)18/h4-11H2,1-3H3 |
InChI-Schlüssel |
DQKNHNLWGGKOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CCC(=O)C)(COC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


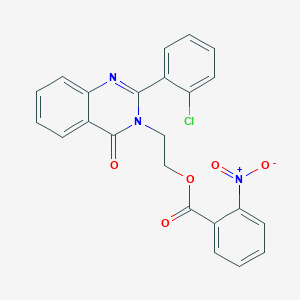
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
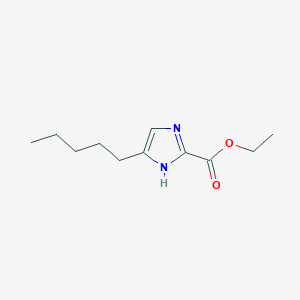
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
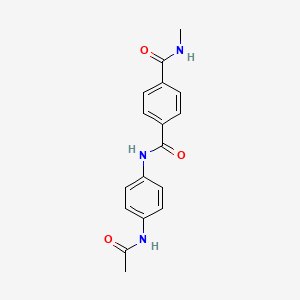
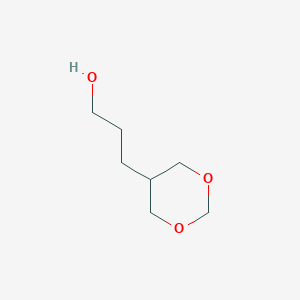
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
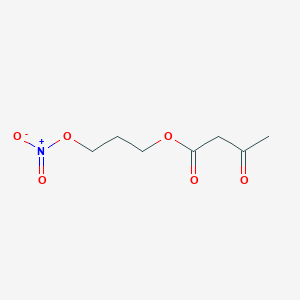
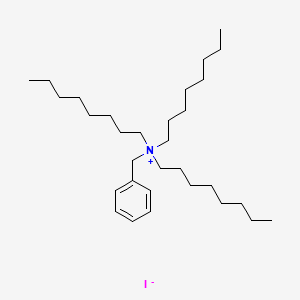
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
